molecular formula C11H10ClNO2 B1350446 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole CAS No. 325744-41-0

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole

Cat. No.: B1350446
CAS No.: 325744-41-0
M. Wt: 223.65 g/mol
InChI Key: UAVKQZLQYPVICE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a chloromethyl group at the 5-position and a 4-methoxyphenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Scientific Research Applications

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole typically involves a [3+2] cycloaddition reaction. One common method is the reaction between an alkyne and a nitrile oxide. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base. The reaction conditions often involve the use of copper(I) or ruthenium(II) catalysts to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-catalyzed reactions due to their efficiency and scalability. there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted isoxazole derivative.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The isoxazole ring may also interact with various biological pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)isoxazole: Lacks the chloromethyl group, which may result in different reactivity and biological activity.

    5-Methyl-3-(4-methoxyphenyl)isoxazole: Substitution of the chloromethyl group with a methyl group can significantly alter the compound’s properties.

    5-(Chloromethyl)-3-phenylisoxazole: The absence of the methoxy group on the phenyl ring can affect the compound’s electronic properties and reactivity.

Uniqueness

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole is unique due to the presence of both the chloromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(chloromethyl)-3-(4-methoxyphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVKQZLQYPVICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377274
Record name 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325744-41-0
Record name 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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